molecular formula C19H20ClN3O4 B5230617 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine

1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B5230617
M. Wt: 389.8 g/mol
InChI Key: ZUSCNQZSNAWNEY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is a complex organic compound characterized by its unique structural components This compound features a piperazine ring substituted with a 3-chloro-4-ethoxybenzoyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloro-4-ethoxybenzoic acid and 4-nitrophenylpiperazine. These intermediates are then coupled using a condensation reaction facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage in the ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction of the nitro group: 1-(3-chloro-4-ethoxybenzoyl)-4-(4-aminophenyl)piperazine.

    Substitution of the chloro group: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis of the ester group: 1-(3-chloro-4-carboxybenzoyl)-4-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

    1-(3-chloro-4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-chloro-4-ethoxybenzoyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethoxy group provides different steric and electronic properties compared to similar compounds with methoxy or amino groups, potentially leading to unique interactions in biological systems and different physical properties in material applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-2-27-18-8-3-14(13-17(18)20)19(24)22-11-9-21(10-12-22)15-4-6-16(7-5-15)23(25)26/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSCNQZSNAWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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